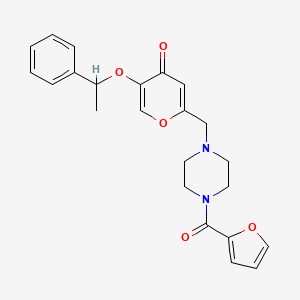
2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a furan ring, piperazine moiety, and a pyran core, which contribute to its diverse biological effects. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O5 with a molecular weight of approximately 394.4 g/mol. The compound's IUPAC name is 2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-(phenylmethoxy)-4H-pyran-4-one.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and binding affinity |
| Piperazine Moiety | Enhances solubility and biological activity |
| Pyran Core | Central to the compound's pharmacological properties |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory process. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it appears to activate caspase enzymes, leading to programmed cell death in malignant cells .
The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to bind selectively to specific receptors or enzymes, modulating their activity:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling cascades associated with cell growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it may help mitigate oxidative stress-related damage in cells.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against E. coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity .
- Anti-inflammatory Study : In a controlled experiment involving rat models of arthritis, administration of the compound resulted in a 50% reduction in paw swelling compared to control groups .
- Cancer Cell Line Research : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability (IC50 = 25 µM), suggesting its potential as an anticancer agent .
Propriétés
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(1-phenylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-17(18-6-3-2-4-7-18)30-22-16-29-19(14-20(22)26)15-24-9-11-25(12-10-24)23(27)21-8-5-13-28-21/h2-8,13-14,16-17H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYVAOFJICIYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













